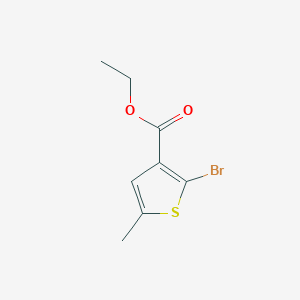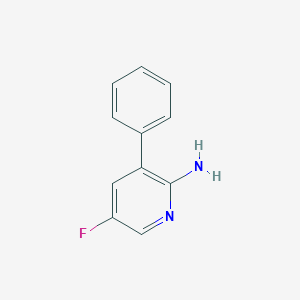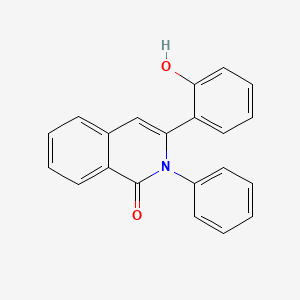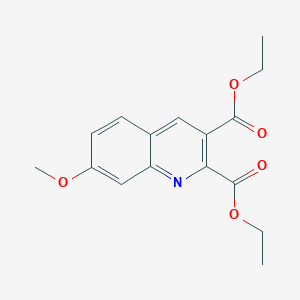
Ethyl 2-bromo-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-methylthiophene-3-carboxylate typically involves the bromination of 5-methylthiophene-3-carboxylate. One common method is the reaction of 5-methylthiophene-3-carboxylate with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and solvent concentration, is common. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-5-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original ester compound.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-5-methylthiophene-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-3-thiophenecarboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2-bromo-5-methylthiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
2-Bromo-5-methylthiophene: Lacks the carboxylate ester group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ester group, which allows for diverse chemical modifications and applications. The methyl group at the 5-position also influences its reactivity and properties, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C8H9BrO2S |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
ethyl 2-bromo-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3H2,1-2H3 |
Clave InChI |
WIZJYPQRVLJLKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)






![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)



![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
